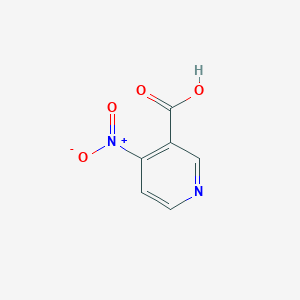

4-Nitronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXUFXWKAMQHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376585 | |

| Record name | 4-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-58-6 | |

| Record name | 4-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitronicotinic Acid: A Technical Overview of a Versatile Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct and detailed experimental and property data for 4-nitronicotinic acid is limited in publicly accessible scientific literature. The closely related and more stable compound, This compound N-oxide , is more extensively documented and is the primary focus of this technical guide. This document will provide a comprehensive overview of the properties and applications of this compound N-oxide as a key synthetic intermediate.

Core Properties of this compound N-Oxide

This compound N-oxide is a valuable intermediate in medicinal chemistry and chemical biology.[1] Its chemical structure, featuring a nitro group at the 4-position of the pyridine N-oxide ring, imparts unique reactivity and makes it a versatile building block for the synthesis of more complex heterocyclic compounds.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound N-oxide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1078-05-3 | [3] |

| Molecular Formula | C₆H₄N₂O₅ | [4] |

| Molecular Weight | 184.11 g/mol | [3] |

| Melting Point | 170-172 °C | [5] |

| IUPAC Name | 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | [4] |

| Synonyms | 4-Nitropyridine-3-carboxylic acid N-oxide | [3] |

Spectral Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality.

-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The positions of these signals would provide information about the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the N-oxide bond.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (184.11 g/mol ), along with fragmentation patterns that could help confirm the structure. Predicted collision cross-section values for various adducts have been calculated.[6]

Synthesis and Reactivity

Synthesis

Detailed, step-by-step protocols for the direct synthesis of this compound are not prevalent in the available literature. However, the synthesis of its important derivative, 4-aminonicotinic acid, from isoquinoline has been described and provides insight into the chemistry of this class of compounds.[7]

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid from Isoquinoline [7]

This four-step synthesis provides a route to a key derivative of the nicotinic acid family.

-

Oxidation of Isoquinoline: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid. A mixture of nitric acid and sulfuric acid has been found to be a more effective oxidizing agent than potassium permanganate, with yields up to 61%.[7]

-

Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[7]

-

Ammonolysis: The anhydride is then subjected to ammonolysis to open the anhydride ring and form an amide-acid derivative.[7]

-

Hofmann Rearrangement: Finally, a Hofmann rearrangement reaction is carried out to introduce an amino group at the 4-position, yielding the target product, 4-aminonicotinic acid.[7]

The final product can be characterized by ¹H-NMR and IR spectroscopy to confirm its structure and purity.[7]

Reactivity

The reactivity of this compound N-oxide is largely dictated by the presence of the electron-withdrawing nitro group on the electron-deficient pyridine N-oxide ring. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced by various nucleophiles.[2][8] This reactivity is a key feature that makes it a valuable synthetic intermediate. For example, the nitro group can be readily replaced by negative ions, and the resulting N-oxides can be reduced to the corresponding pyridine derivatives.[8]

Biological Activity and Applications

While there is no specific information on the biological activity of this compound itself, the broader class of nitro-containing compounds and nicotinic acid derivatives exhibit a wide range of biological activities. Nitro compounds are known to have antimicrobial, antineoplastic, and antiparasitic properties.[9] Nicotinic acid and its derivatives are also important in various biological processes and are used in the development of pharmaceuticals.[10]

The primary application of this compound and its N-oxide is as a synthetic intermediate in the preparation of more complex molecules, particularly in drug discovery.[1][2] Its ability to undergo nucleophilic substitution at the 4-position allows for the introduction of various functional groups, leading to a diverse range of substituted nicotinic acid derivatives.[2] One of the most significant applications is its use as a precursor for the synthesis of 4-aminonicotinic acid, a key scaffold in the development of new therapeutic agents.[2]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of 4-aminonicotinic acid and the general reactivity of 4-nitropyridine N-oxide.

Caption: Synthetic pathway for 4-aminonicotinic acid.

Caption: General reactivity of 4-nitropyridine N-oxide.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | High Purity Research Chemical [benchchem.com]

- 3. CAS # 1078-05-3, this compound N-oxide, 4-Nitropyridine-3-carboxylic acid N-oxide - chemBlink [ww.chemblink.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - this compound n-oxide (C6H4N2O5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitronicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure and purity of the compound.

Synthesis of this compound

This compound, also known as 4-nitropicolinic acid, can be effectively synthesized via the hydrolysis of 2-cyano-4-nitropyridine. This method offers a good yield and a straightforward purification process.

Synthesis Pathway

The synthesis involves the acid-catalyzed hydrolysis of the nitrile group of 2-cyano-4-nitropyridine to a carboxylic acid.

In-depth Technical Guide: 4-Nitronicotinic Acid Mechanism of Action

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available scientific information regarding the mechanism of action of 4-nitronicotinic acid. Extensive database searches have revealed a notable scarcity of direct research on the specific molecular mechanisms of this compound. Consequently, this guide synthesizes information from related nitro-containing aromatic compounds and nicotinic acid derivatives to infer potential mechanisms and highlight areas for future investigation. The primary focus of existing research on analogous structures centers on their antimicrobial and potential anticancer activities, which are largely attributed to the bioreduction of the nitro group. This process generates reactive nitrogen species, leading to cellular stress and damage in target organisms. What follows is a summary of these general mechanisms, with the explicit caveat that they have not been experimentally validated for this compound itself.

Inferred Mechanism of Action: Bioreduction of the Nitro Group

The most consistently reported mechanism of action for nitroaromatic compounds is the enzymatic reduction of the nitro (NO₂) group. This process is central to their biological activity, including antimicrobial and cytotoxic effects. It is hypothesized that this compound would follow a similar pathway.

The proposed mechanism involves a multi-step enzymatic reduction, primarily occurring under anaerobic or hypoxic conditions, which are common in microbial environments and solid tumors. This reduction process generates a series of highly reactive intermediates, including the nitroso radical anion, nitroso derivative, and ultimately the hydroxylamine and amine derivatives. These reactive nitrogen species are capable of inducing widespread cellular damage through various means:

-

Oxidative Stress: The reactive intermediates can react with molecular oxygen to produce superoxide radicals (O₂⁻), leading to a state of oxidative stress. This overwhelms the cell's antioxidant defenses, causing damage to proteins, lipids, and nucleic acids.

-

DNA Damage: The radical species can directly interact with DNA, causing strand breaks and modifications to nucleotide bases. For example, the related compound 4-nitroquinoline-1-oxide is known to induce DNA damage by binding directly to DNA and through the generation of reactive oxygen species (ROS)[1].

-

Enzyme Inhibition: The electrophilic nature of the nitro reduction intermediates allows them to form covalent adducts with nucleophilic residues (such as cysteine and histidine) in proteins. This can lead to the inactivation of essential enzymes. For instance, nitro-fatty acids have been shown to covalently modify and inhibit the function of various proteins[2].

The bioreduction of the nitro group is a key step in the toxicological and antimicrobial action of many nitroaromatic drugs[3].

Signaling Pathway Diagram: General Nitroaromatic Bioreduction and Cellular Damage

Caption: Inferred bioreduction pathway of this compound leading to cellular damage.

Potential Biological Activities Based on Analogous Compounds

While direct experimental data for this compound is lacking, studies on related molecules suggest potential areas of biological activity.

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents[4]. For instance, metal complexes of 4-nitrobenzoic acid have demonstrated activity against various bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis[5]. Similarly, novel derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria[6]. It is plausible that this compound could exhibit similar antimicrobial properties, likely mediated by the bioreduction of its nitro group within microbial cells.

Anticancer Activity

The hypoxic environment of solid tumors makes them potential targets for nitroaromatic compounds that are activated under low-oxygen conditions. The resulting reactive nitrogen species can induce cytotoxicity in cancer cells. While not directly studied for this compound, other nitro-containing compounds are being investigated for their anticancer properties[4][5].

Quantitative Data

A thorough search of scientific literature and databases did not yield any specific quantitative data (e.g., IC₅₀, MIC, Kᵢ values) for this compound's biological activity. The table below is provided as a template for future research findings.

| Assay Type | Target Organism/Cell Line | Metric | Value | Reference |

| Antimicrobial Activity | Staphylococcus aureus | MIC | Data not available | |

| Antimicrobial Activity | Escherichia coli | MIC | Data not available | |

| Cytotoxicity | Human Cancer Cell Line (e.g., HeLa) | IC₅₀ | Data not available |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available. However, based on standard methodologies for analogous compounds, the following experimental workflows can be proposed.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of this compound.

References

- 1. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. scielo.br [scielo.br]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Nitronicotinic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a core scaffold in numerous pharmaceuticals, continues to be a focal point of medicinal chemistry. Within this class, derivatives of 4-nitronicotinic acid are emerging as compounds of interest, demonstrating a spectrum of biological activities. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, modulating the compound's reactivity and interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Antimicrobial Activity: Targeting Mycobacteria

Derivatives of this compound have shown promise as antitubercular agents. A notable example is the 4-(trifluoromethoxy)benzyl amide of this compound, which has been synthesized and evaluated for its activity against Mycobacterium tuberculosis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antitubercular Activity of a this compound Derivative

| Compound | Target Organism | MIC (µM) |

| N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide | Mycobacterium tuberculosis H37Rv | 15-26[1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values for this compound derivatives against Mycobacterium tuberculosis are typically determined using the broth microdilution method.

Principle: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Procedure:

-

Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final concentration of microorganisms in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Reading Results: After incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: Emerging Potential

While specific quantitative data for the anticancer activity of a broad range of this compound derivatives remains an area of active investigation, the general class of nicotinic acid derivatives has shown cytotoxic effects against various cancer cell lines. The introduction of the 4-nitro group is anticipated to modulate this activity, and further screening of this compound amides, esters, and hydrazides is warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic or anti-proliferative activity of this compound derivatives against cancer cell lines is commonly assessed using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a specialized detergent.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as amides, typically involves the activation of the carboxylic acid group of this compound, followed by reaction with a desired amine.

General Synthesis Workflow

Caption: General workflow for the synthesis of 4-nitronicotinamide derivatives.

Experimental Protocol: Synthesis of N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide

Materials:

-

This compound

-

4-(trifluoromethoxy)benzylamine

-

Activating agents (e.g., thionyl chloride or a carbodiimide coupling agent like EDC with HOBt)

-

Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

-

Base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

Activation of Carboxylic Acid: this compound is converted to its more reactive acyl chloride by treatment with thionyl chloride, or activated using a coupling agent like EDC in the presence of HOBt in an anhydrous solvent.

-

Amide Coupling: The activated this compound is then reacted with 4-(trifluoromethoxy)benzylamine in the presence of a base to neutralize the acid byproduct.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired N-(4-(trifluoromethoxy)benzyl)-4-nitronicotinamide[1].

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group. This bioreduction is a key activation step that leads to the formation of reactive intermediates responsible for the compound's therapeutic or toxic effects.

Bioreduction Pathway of Nitroaromatic Compounds

Caption: Generalized bioreductive pathway of nitroaromatic compounds.

This reductive pathway is often initiated by nitroreductase enzymes present in both microbial and mammalian cells. The resulting reactive intermediates, such as the hydroxylamine and potentially the nitrenium ion, can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and antimicrobial effects.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, though limited, highlights their potential as antitubercular agents. The general understanding of the mechanism of action of nitroaromatic compounds provides a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on:

-

The synthesis and biological evaluation of a broader library of this compound esters, amides, and hydrazides to establish comprehensive structure-activity relationships.

-

Screening of these derivatives against a wider panel of microbial pathogens and cancer cell lines to explore the full spectrum of their biological activities.

-

Detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these compounds, moving beyond the general model of nitro group bioreduction.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.

References

4-Nitronicotinic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitronicotinic acid, a substituted pyridine carboxylic acid, represents a valuable and versatile building block in the field of medicinal chemistry. The presence of the nitro group at the 4-position of the pyridine ring activates the molecule for a variety of chemical transformations, making it a strategic starting point for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in the development of novel therapeutic agents, with a focus on its role in generating kinase inhibitors, anticancer, and antimicrobial agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a nicotinic acid precursor followed by any necessary functional group manipulations. A common and effective strategy involves the nitration of nicotinic acid N-oxide. The N-oxide functionality directs the nitration to the 4-position and can be subsequently removed.

Experimental Protocol: Synthesis of this compound N-oxide

This protocol is adapted from the nitration of analogous pyridine N-oxides.

Materials:

-

Nicotinic acid N-oxide

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium carbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

-

Slowly add nicotinic acid N-oxide to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the nicotinic acid N-oxide is completely dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound N-oxide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Deoxygenation of this compound N-oxide

Materials:

-

This compound N-oxide

-

Phosphorus trichloride (PCl₃)

-

Chloroform (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound N-oxide in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and carefully quench by pouring it into a stirred, saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Further purification can be achieved by recrystallization.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The electron-withdrawing nature of the nitro group and the carboxylic acid moiety makes this compound a versatile substrate for various chemical transformations.

1. Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group, yielding 4-aminonicotinic acid, a key intermediate for the synthesis of numerous bioactive molecules.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to precipitate any unreacted starting material.

-

Filter the solution and then adjust the pH of the filtrate to the isoelectric point of 4-aminonicotinic acid (around pH 4-5) using a solution of NaOH to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-aminonicotinic acid.

2. Amide and Ester Formation:

The carboxylic acid group of this compound can be readily converted into amides and esters using standard coupling or esterification methods. These derivatives are important for modifying the pharmacokinetic properties of the final compounds.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

-

This compound

-

Amine of choice

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DCM

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram of Derivatization Pathways

Spectroscopic Analysis of 4-Nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-nitronicotinic acid, also known as 4-nitropyridine-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of analogous aromatic nitro compounds, carboxylic acids, and nicotinic acid derivatives. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | s | - |

| H-5 | 7.8 - 8.0 | d | ~5 |

| H-6 | 8.8 - 9.0 | d | ~5 |

| -COOH | 10.0 - 13.0 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

| -COOH | 165 - 170 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| N-O (Asymmetric Stretch) | 1520 - 1560 | Strong |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium |

| N-O (Symmetric Stretch) | 1340 - 1380 | Strong |

| C-N | 800 - 850 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z Ratio |

| [M]⁺ | 168 |

| [M-OH]⁺ | 151 |

| [M-NO₂]⁺ | 122 |

| [M-COOH]⁺ | 123 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Thoroughly mix the sample by vortexing or gentle agitation until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 16 ppm

-

-

¹³C NMR Acquisition:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled pulse experiment

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the solution as necessary for the specific ionization technique.

2.3.2. Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method:

-

Mode: Positive or negative ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary voltage: 3-4 kV

-

Drying gas flow and temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Mass range: Scan from m/z 50 to 300.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound using the combined spectroscopic data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural confirmation.

An In-depth Technical Guide on the Solubility and Stability of 4-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 4-nitronicotinic acid is limited. This guide synthesizes information from structurally related compounds and established analytical methodologies to provide a comprehensive framework for its investigation. The experimental protocols provided are recommended approaches for determining these key physicochemical properties.

Introduction

This compound, also known as 4-nitropyridine-3-carboxylic acid, is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nicotinic acid scaffold in pharmacologically active molecules. The introduction of a nitro group can significantly modulate the physicochemical properties, metabolic stability, and biological activity of the parent molecule. A thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring the quality and efficacy of any potential therapeutic agent. This technical guide provides an overview of the anticipated properties of this compound and detailed protocols for their experimental determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, an estimation of its properties can be made based on related compounds such as nicotinic acid and other nitro-substituted aromatic acids.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value / Characteristic | Remarks |

| Molecular Formula | C₆H₄N₂O₄ | - |

| Molecular Weight | 168.11 g/mol | - |

| pKa | ~2-3 | The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to nicotinic acid (pKa ~4.85). |

| Melting Point | Likely >200 °C | Nitro-substituted aromatic acids often have high melting points. For comparison, 4-nitropicolinic acid has a melting point of 153 °C[1]. |

| Appearance | Expected to be a crystalline solid | - |

Solubility Profile

The solubility of this compound is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and the pH of aqueous solutions.

Qualitative Solubility Estimation

Based on the solubility of a related isomer, 3-nitro-4-pyridinecarboxylic acid methyl ester, which is soluble in alcohols and esters and insoluble in water, this compound is anticipated to exhibit low solubility in non-polar organic solvents and pH-dependent solubility in aqueous media.[2] In acidic solutions (pH < pKa), the molecule will be in its neutral form, likely exhibiting low aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Table 2: Anticipated Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Moderately Soluble | Formation of the soluble carboxylate salt. |

| Acidic Buffer (pH 2) | Sparingly Soluble | The molecule is in its less soluble neutral form. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Methanol | Soluble | Polar protic solvent. |

| Acetone | Sparingly Soluble | Polar aprotic solvent. |

| Dichloromethane | Insoluble | Non-polar solvent. |

| Diethyl Ether | Insoluble | Non-polar solvent. |

Stability Profile

The stability of this compound will be influenced by factors such as pH, temperature, and light. The nitroaromatic functional group can be susceptible to reduction, while the pyridine ring and carboxylic acid are generally stable.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation routes for nitroaromatic compounds may include:

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or in the presence of certain enzymes.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

-

Photodegradation: Exposure to UV light may induce degradation.

Experimental Protocols

The following are detailed experimental protocols for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH-buffered solutions, ethanol, methanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method (see section 5.3).

Stability-Indicating Method: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV to determine the extent of degradation and to profile any degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound and its potential degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Internal Standard | A structurally similar, stable compound not expected to be present in the sample. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility and stability of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Nitronicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-nitronicotinic acid N-oxide, a key intermediate in pharmaceutical and diagnostic reagent synthesis.[1] This document details its physical and chemical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies.

Chemical and Physical Properties

This compound N-oxide, also known as 4-nitropyridine-3-carboxylic acid N-oxide, is a solid, dark yellow crystalline compound.[2] Its fundamental properties are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, and the N-oxide functionality significantly influence its reactivity, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound N-oxide

| Property | Value | Reference |

| CAS Number | 1078-05-3 | [3][4][5][6][7] |

| Molecular Formula | C6H4N2O5 | [4][5] |

| Molecular Weight | 184.11 g/mol | [5] |

| Melting Point | 170-172 °C | [3] |

| Boiling Point | 553.6 °C at 760 mmHg | [] |

| Appearance | Dark yellow solid | [2] |

| Purity | Typically ≥97% | [4][5][7] |

| Synonyms | 4-Nitropyridine-3-carboxylic acid N-oxide, 3-Carboxy-4-nitropyridine 1-oxide |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound N-oxide. The available data is presented below.

Table 2: Spectroscopic Data for this compound N-oxide

| Spectrum Type | Details | Reference |

| ¹H NMR | Spectrum available. Solvent: DMSO-d6. | [9] |

| FT-IR | Spectrum available. | [9] |

| Raman | Spectrum available. | [9] |

Chemical Synthesis

The synthesis of this compound N-oxide is analogous to the synthesis of 4-nitropyridine-N-oxide, which involves the nitration of the corresponding N-oxide precursor.

Synthesis Workflow

The logical workflow for the synthesis of this compound N-oxide from nicotinic acid is depicted below.

Caption: Synthesis workflow for this compound N-oxide.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide (Analogous Procedure)

This protocol for the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide can be adapted for the synthesis of this compound N-oxide from nicotinic acid N-oxide.[10]

Materials:

-

Pyridine-N-oxide (or Nicotinic Acid N-oxide)

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Mixture: Slowly and in portions, add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a flask, while stirring and cooling in an ice bath. Bring the nitrating acid to 20 °C.

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60°C.

-

Nitration: Add the nitrating acid dropwise to the flask over 30 minutes, maintaining the internal temperature. After the addition, heat the reaction mixture to 125-130°C for 3 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice. Carefully add a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.

-

Isolation and Purification: Filter the precipitate. Add acetone to the crude product to separate the insoluble sodium sulfate. Evaporate the acetone from the filtrate to obtain the yellow product. The product can be recrystallized from acetone if necessary.

Chemical Reactivity and Applications

The reactivity of this compound N-oxide is primarily dictated by the nitro group at the 4-position of the pyridine ring, which is activated by the N-oxide functionality. This makes the nitro group susceptible to nucleophilic substitution.

Nucleophilic Substitution of the Nitro Group

The nitro group in 4-nitropyridine-N-oxide and analogous compounds can be readily displaced by various nucleophiles.[11][12] This reactivity is a key feature for its use as a synthetic intermediate.

Caption: General reactivity of the 4-nitro pyridine N-oxide moiety.

Experimental Protocol: Substitution of the Nitro Group with Chloride (Analogous Procedure)

The following protocol describes the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide and is illustrative of the nucleophilic substitution reactions this class of compounds undergoes.[10]

Materials:

-

4-Nitropyridine-N-oxide

-

25% aqueous Hydrochloric Acid

Procedure:

-

Heat 1 g of 4-nitropyridine-N-oxide with 20 mL of 25% aqueous hydrochloric acid in a sealed tube at 160°C for 4 hours.

-

After cooling, carefully open the tube, allowing any nitrous gas to escape.

-

Evaporate the liquid to dryness in vacuo.

-

Neutralize the residue with aqueous ammonia and evaporate to dryness again.

-

Extract the final solid residue with benzene to isolate the 4-chloropyridine-N-oxide.

Safety and Handling

This compound N-oxide should be handled with care in a well-ventilated area, avoiding dust formation.[2] It is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] The compound is classified as a toxic solid, organic, n.o.s. and should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[2]

Signaling Pathways

There is currently no publicly available information to suggest that this compound N-oxide is directly involved in specific biological signaling pathways. Its primary role in the scientific literature and commercial applications is as a chemical intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Conclusion

This compound N-oxide is a valuable chemical intermediate with well-defined physical properties. Its key chemical feature is the reactivity of the 4-nitro group towards nucleophilic substitution, which allows for the synthesis of a variety of 4-substituted nicotinic acid derivatives. The experimental protocols for analogous compounds provide a solid foundation for its synthesis and derivatization. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. calpaclab.com [calpaclab.com]

- 9. spectrabase.com [spectrabase.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation of the Electronic Structure of 4-Nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a molecule of significant interest due to the interplay of its electron-withdrawing nitro group and the aromatic pyridine ring containing a carboxylic acid function. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The electron distribution, frontier molecular orbitals, and electrostatic potential are key determinants of its biological activity and chemical behavior.

This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the electronic structure of this compound using quantum chemical calculations. While specific experimental and extensive theoretical literature on this compound is not abundant, the methodologies described herein are based on well-established and widely validated computational protocols for analogous nitroaromatic and pyridine-based compounds.[1][2] This document serves as a robust framework for researchers aiming to perform such an analysis.

Detailed Computational Protocol

The in-silico analysis of this compound's electronic properties is primarily conducted using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.

1. Molecular Structure and Optimization: The initial step involves building the 3D structure of this compound. This structure is then subjected to geometry optimization to find its most stable conformation (lowest energy state).

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[1]

-

Basis Set: 6-311++G(d,p) is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the complex electron distribution in aromatic and nitro compounds.

-

Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][4]

2. Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

-

It provides thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

3. Electronic Property Calculations: With the validated optimized geometry, a "single-point" energy calculation is performed to derive the key electronic descriptors. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[5][6][7]

-

Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing partial atomic charges.[8][9][10] These charges help in identifying electrophilic and nucleophilic sites within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. It illustrates regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).

Data Presentation: Representative Theoretical Data

The following tables present hypothetical yet realistic quantitative data for this compound, derived from the computational protocol described above. These values are representative of what would be expected from a rigorous DFT study.

Table 1: Predicted Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C3-C7 (C-COOH) | 1.49 Å | |

| C4-N8 (C-NO2) | 1.48 Å | |

| N1-C2 | 1.34 Å | |

| N8-O9 | 1.22 Å | |

| Bond Angles | ||

| C2-C3-C4 | 118.5° | |

| C3-C4-N8 | 121.0° | |

| O9-N8-O10 | 124.5° |

Table 2: Calculated Electronic Properties

| Property | Symbol | Predicted Value |

| Energy of HOMO | EHOMO | -7.5 eV |

| Energy of LUMO | ELUMO | -3.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.3 eV |

| Dipole Moment | µ | 3.5 D |

| Total Energy | Etotal | -644.5 Hartree |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Label | Predicted Charge (e) |

| Pyridine Nitrogen | N1 | -0.58 |

| Carboxyl Oxygen (C=O) | O12 | -0.65 |

| Nitro Nitrogen | N8 | +0.95 |

| Nitro Oxygen | O9 / O10 | -0.55 |

| Carbon (attached to NO2) | C4 | +0.20 |

| Carbon (attached to COOH) | C3 | +0.15 |

Visualization of Structure and Workflow

Diagrams created using the DOT language provide clear visual representations of the molecular structure and the computational process.

Caption: Molecular graph of this compound with key atoms labeled.

Caption: A standard workflow for DFT-based analysis of a molecule's electronic structure.[11][12][13]

References

- 1. Vibrational spectroscopy investigation and HOMO, LUMO analysis using DFT (B3LYP) on the structure of 1,3-dichloro 5-nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. GitHub - KIT-Workflows/DFT-Surface: DFT-Surface [github.com]

Methodological & Application

Synthesis of 4-Nitronicotinic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-nitronicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the nitration of nicotinic acid N-oxide to yield this compound N-oxide, followed by a selective deoxygenation to afford the final product. Detailed experimental procedures for each step are provided, including reagent quantities, reaction conditions, and purification methods. This application note also includes a summary of quantitative data and a visual representation of the synthetic workflow to aid in experimental planning and execution.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group at the 4-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for further functionalization, such as amidation or esterification. This dual reactivity makes it a versatile precursor for the development of novel therapeutic agents. The synthetic pathway described herein involves the well-established nitration of a pyridine N-oxide followed by a robust deoxygenation step.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Nicotinic Acid N-oxide | C₆H₅NO₃ | 139.11 | 243-245 (dec.) | - |

| This compound N-oxide | C₆H₄N₂O₅ | 184.11 | 170-172[1][2] | ~70-80 |

| This compound | C₆H₄N₂O₄ | 168.11 | 157-158 (dec.) (for isomer 4-nitropicolinic acid)[3] | ~80-90 |

Signaling Pathways and Experimental Workflow

The synthesis of this compound proceeds through a sequential two-step process: nitration followed by deoxygenation. The workflow is depicted in the following diagram.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of this compound N-oxide

This procedure is adapted from the nitration of pyridine-N-oxide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Nicotinic acid N-oxide

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with constant stirring. Allow the mixture to reach room temperature before use.

-

Reaction Setup: Place nicotinic acid N-oxide in a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel containing the nitrating mixture.

-

Nitration: Gently heat the flask containing nicotinic acid N-oxide to approximately 60-70 °C. Slowly add the nitrating mixture dropwise to the stirred solution. An exothermic reaction will occur.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice in a large beaker.

-

Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution.

-

Isolation of Intermediate: The product, this compound N-oxide, may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, perform an extraction with a suitable organic solvent such as dichloromethane or chloroform.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure describes the deoxygenation of this compound N-oxide. This reaction should be carried out under anhydrous conditions.

Materials:

-

This compound N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve this compound N-oxide in anhydrous chloroform or dichloromethane.

-

Deoxygenation: Cool the solution in an ice bath and slowly add phosphorus trichloride dropwise with stirring.

-

Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water to quench the excess PCl₃.

-

Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with additional portions of chloroform or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. Handle with caution and under anhydrous conditions.

-

The nitration reaction is exothermic and can proceed vigorously. Maintain good temperature control.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on established chemical transformations and can be adapted for various research and development needs. The final product is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Use of 4-Nitronicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-nitronicotinic acid and its derivatives in drug discovery, with a focus on their synthesis and evaluation as potential antibacterial and anti-inflammatory agents. While specific biological activity data for this compound is limited in publicly available literature, this document outlines detailed protocols for its derivatization and for screening these derivatives to identify and characterize novel therapeutic candidates.

Introduction

This compound is a derivative of nicotinic acid characterized by a nitro group at the 4-position of the pyridine ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, making it a versatile synthetic intermediate in medicinal chemistry. Its structure presents several opportunities for chemical modification, primarily through the reduction of the nitro group to an amine or derivatization of the carboxylic acid to form esters, amides, and other functional groups. These modifications can be leveraged to explore structure-activity relationships (SAR) and to develop novel compounds with therapeutic potential, including kinase inhibitors. The core structure of nicotinic acid and its derivatives has been associated with a range of biological activities, suggesting that this compound is a promising scaffold for the discovery of new drugs.

Data Presentation

Quantitative data on the biological activity of this compound is not extensively available. However, the following tables present example data for related nicotinic acid derivatives to illustrate how results from the described protocols can be structured for clear comparison.

Table 1: Example Antibacterial Activity (MIC) of Nicotinic Acid Derivatives

| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| Example 1 | Acylhydrazone of Nicotinic Acid | 3.91 | >250 | Fictional Data |

| Example 2 | 1,3,4-Oxadiazole of Nicotinic Acid | 7.81 | 62.5 | Fictional Data |

| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.015 | Fictional Data |

Table 2: Example Anti-inflammatory Activity (IC50) of Nicotinic Acid Derivatives

| Compound | Derivative Type | Cell Line | Assay | IC50 (µM) | Reference |

| Example 3 | Isonicotinate | Human Blood Cells | ROS Production | 8.6 | Fictional Data |

| Example 4 | Isonicotinate | Human Blood Cells | ROS Production | 3.7 | Fictional Data |

| Ibuprofen | Standard NSAID | Human Blood Cells | ROS Production | 11.2 | Fictional Data |

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols describe the synthesis of an ester and an amide derivative of this compound as representative examples for creating a chemical library for screening.

Protocol 1: Synthesis of Ethyl 4-Nitronicotinate

This protocol describes the Fischer esterification of this compound with ethanol.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add an excess of absolute ethanol to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 4-nitronicotinate.

Protocol 2: Synthesis of N-Benzyl-4-nitronicotinamide

This protocol details the synthesis of an amide derivative via activation of the carboxylic acid.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Cool the suspension in an ice bath and add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear, indicating the formation of the acyl chloride.

-

In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution in an ice bath.

-

Slowly add the freshly prepared 4-nitronicotinoyl chloride solution to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-nitronicotinamide.

Biological Evaluation Protocols

The following protocols are standard methods to assess the antibacterial and anti-inflammatory potential of the synthesized this compound derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the antibacterial efficacy of the compounds.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its density to approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include positive controls (bacteria in broth without compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the effect of the compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Synthesized this compound derivatives

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS-stimulated cells without compound) and a negative control (unstimulated cells).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Determine the percentage of NO inhibition and calculate the IC50 value for each compound.

Visualization of Workflows and Pathways

Caption: Synthetic workflow for the derivatization of this compound.

Caption: Workflow for the biological evaluation of this compound derivatives.

Caption: A potential mechanism of action for anti-inflammatory effects.

Application Notes and Protocols: 4-Nitronicotinic Acid Derivatives as Potential Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and evaluation of 4-nitronicotinic acid derivatives as a promising class of compounds for the development of new antitubercular agents. Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The exploration of novel chemical scaffolds, such as this compound derivatives, is crucial in the search for more effective and safer anti-TB drugs.

Introduction

Nicotinic acid (niacin) is a well-established precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a nitro group at the 4-position of the nicotinic acid scaffold can significantly influence its electronic properties and biological activity, making it a key pharmacophore in the design of new therapeutic agents. Nitro-containing compounds have demonstrated significant potential in combating tuberculosis, with some acting as prodrugs that are activated by mycobacterial enzymes to exert their cytotoxic effects. This document outlines the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of this compound derivatives.

Data Presentation

The following tables summarize the antitubercular activity and cytotoxicity of selected nicotinic acid and nitro-containing derivatives against Mycobacterium tuberculosis.